molecular formula C5H2FIN2O2 B1586669 2-Fluoro-5-iodo-3-nitropyridine CAS No. 426463-16-3

2-Fluoro-5-iodo-3-nitropyridine

Cat. No.: B1586669
CAS No.: 426463-16-3
M. Wt: 267.98 g/mol
InChI Key: JOKCVQRMMODCGB-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-nitropyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-fluoropyridine to introduce the nitro group, followed by iodination to attach the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodo-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic or electrophilic substitution reactions.

    Biaryl Compounds: From cross-coupling reactions.

Scientific Research Applications

2-Fluoro-5-iodo-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-nitropyridine is largely dependent on its functional groups:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-iodo-3-nitropyridine is unique due to the combination of fluorine, iodine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-fluoro-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKCVQRMMODCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363840
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-16-3
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-iodo-3-nitro-2-chloropyridine (0.624 g, 2.19 mmol), KF (265 mg, 58.1 mmol), and DMF (3 mL) were stirred at 120 degrees Celsius for 24 h. The mixture was poured into saturated brine, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 4-1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-fluoropyridine (279 mg, 47%) as a colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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